molecular formula C12H10BNO3 B13359356 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline CAS No. 93969-80-3

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline

Cat. No.: B13359356
CAS No.: 93969-80-3
M. Wt: 227.03 g/mol
InChI Key: IOQUFPHTYJPTLQ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline is a boronate ester derivative of aniline, featuring a dioxaborole ring fused to a benzene moiety and linked via an oxygen atom to the aniline group. This compound is of interest in medicinal and materials chemistry due to the unique reactivity of the boron-containing heterocycle, which may enable applications in Suzuki-Miyaura cross-coupling reactions or as a boron carrier in drug design .

Properties

CAS No.

93969-80-3

Molecular Formula

C12H10BNO3

Molecular Weight

227.03 g/mol

IUPAC Name

2-(1,3,2-benzodioxaborol-2-yloxy)aniline

InChI

InChI=1S/C12H10BNO3/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2

InChI Key

IOQUFPHTYJPTLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline typically involves the reaction of aniline derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The boron atom within the dioxaborolane ring can form reversible covalent bonds with biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Heterocyclic Aniline Derivatives

Compounds such as 2-(Benzothiazol-2-yl)aniline (C₁₃H₁₀N₂S) and 2-(1H-Benzimidazol-2-yl)aniline (C₁₃H₁₁N₃) replace the dioxaborole ring with sulfur- or nitrogen-containing heterocycles. These derivatives exhibit distinct electronic properties due to the electronegativity of sulfur and nitrogen, which influence their solubility and biological activity .

Boronate Ester Aniline Derivatives

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₃H₂₀BNO₂) is a pinacol-protected boronic acid ester. Unlike the target compound, its boron is part of a non-fused dioxaborolane ring, enhancing stability against hydrolysis but reducing aromatic conjugation .

Oxazole-Based Analogues

4-(Benzo[d]oxazol-2-yl)aniline (C₁₃H₁₀N₂O) replaces boron with oxygen in the heterocycle.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline C₁₂H₁₀BNO₃ 227.03 Boron-containing, hydrolytically sensitive, potential cross-coupling agent
2-(Benzothiazol-2-yl)aniline C₁₃H₁₀N₂S 226.30 Sulfur heterocycle, high thermal stability, used in dye chemistry
5-Methyl-2-(pinacol boronate)aniline C₁₃H₂₀BNO₂ 233.12 Pinacol ester enhances stability, lower reactivity in aqueous media
4-(Benzo[d]oxazol-2-yl)aniline C₁₃H₁₀N₂O 210.23 Oxygen heterocycle, antitumor activity (IC₅₀ < 10 μM for breast cancer)

Biological Activity

2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, including case studies, structure-activity relationships (SAR), and relevant experimental findings.

Structure and Properties

The compound features a benzo[d][1,3,2]dioxaborole moiety linked to an aniline group. This unique structure may contribute to its biological properties, including enzyme inhibition and potential therapeutic uses.

Biological Activity Overview

Research has indicated that compounds similar to 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline exhibit various biological activities:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific kinases, such as CaMK1D and SYK. These kinases are involved in several signaling pathways relevant to cancer and autoimmune diseases.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have antitumor properties, making them candidates for further development in oncology.

Inhibitory Activity

A study focused on the structure-based design of inhibitors targeting CaMK1D found that modifications in the aniline region significantly affected potency and selectivity. The results indicated that bulky substituents at the meta positions of the aniline ring enhanced binding affinity and selectivity towards CaMK1D (Table 1).

CompoundCaMK1D IC50 (μM)Selectivity Ratio
15.254.0
23.006.5
30.8510.0

Case Study: Antitumor Efficacy

In vivo studies demonstrated that certain derivatives of 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline exhibited significant antitumor effects in mouse models. The compounds were administered orally, showing a favorable pharmacokinetic profile with good bioavailability and low toxicity (Figure 1).

Figure 1: Antitumor Efficacy in Mouse Models

The mechanism by which 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline exerts its biological effects is primarily through the inhibition of key kinases involved in cellular signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival in cancer cells.

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